molecular formula C9H13NO3 B12397321 (Rac)-Normetanephrine-d3

(Rac)-Normetanephrine-d3

Cat. No.: B12397321
M. Wt: 186.22 g/mol
InChI Key: YNYAYWLBAHXHLL-VWTWQGAWSA-N
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Description

(Rac)-Normetanephrine-d3 is a deuterated form of normetanephrine, a metabolite of norepinephrine. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. This compound is often used as an internal standard in biochemical assays to measure the concentration of normetanephrine in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Normetanephrine-d3 typically involves the deuteration of normetanephrine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Normetanephrine-d3 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated normetanephrine derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated normetanephrine derivatives, while reduction will produce deuterated amines.

Scientific Research Applications

(Rac)-Normetanephrine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of normetanephrine.

    Biology: Helps in studying metabolic pathways involving norepinephrine and its metabolites.

    Medicine: Used in clinical diagnostics to measure normetanephrine levels in patients, aiding in the diagnosis of certain medical conditions such as pheochromocytoma.

    Industry: Employed in the development of pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (Rac)-Normetanephrine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a reference standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of normetanephrine in complex biological matrices.

Comparison with Similar Compounds

Similar Compounds

    Normetanephrine: The non-deuterated form, commonly found in biological systems.

    Metanephrine: Another metabolite of norepinephrine, structurally similar but with different biological roles.

    Deuterated Metanephrine: Similar to (Rac)-Normetanephrine-d3 but with deuterium atoms in different positions.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. The presence of deuterium atoms makes it an ideal internal standard for mass spectrometry, offering better resolution and quantification compared to non-deuterated analogs.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

186.22 g/mol

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D

InChI Key

YNYAYWLBAHXHLL-VWTWQGAWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Origin of Product

United States

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